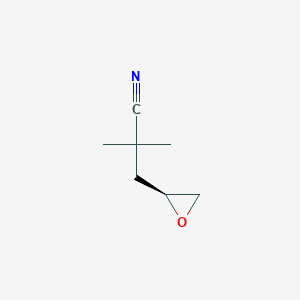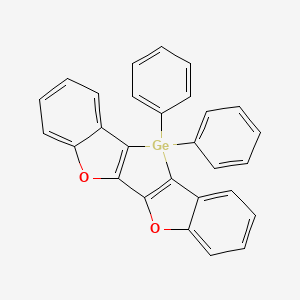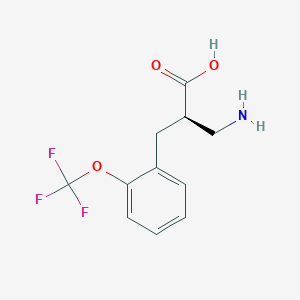
Methyl nonanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl nonanimidate is an organic compound belonging to the class of fatty acid methyl esters. These compounds are characterized by a fatty acid that is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl nonanimidate can be synthesized through the esterification of nonanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of nonanoic acid with methanol in the presence of a strong acid catalyst. The reaction mixture is heated to a specific temperature to achieve optimal conversion rates. The product is then purified through distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl nonanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonanoic acid.
Reduction: It can be reduced to form nonanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: Nonanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl nonanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Industry: It is used as a solvent and as an intermediate in the production of fragrances and flavors.
Mecanismo De Acción
Methyl nonanimidate can be compared with other fatty acid methyl esters, such as methyl octanoate and methyl decanoate. These compounds share similar chemical properties but differ in their chain lengths, which can affect their physical properties and reactivity. This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for various applications.
Comparación Con Compuestos Similares
- Methyl octanoate
- Methyl decanoate
- Methyl laurate
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
methyl nonanimidate |
InChI |
InChI=1S/C10H21NO/c1-3-4-5-6-7-8-9-10(11)12-2/h11H,3-9H2,1-2H3 |
Clave InChI |
WQDVZXSVWZMSGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B12959682.png)
![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)





![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)





